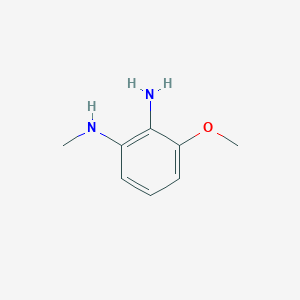

3-methoxy-N1-methylbenzene-1,2-diamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds closely related to 3-methoxy-N1-methylbenzene-1,2-diamine often involves condensation reactions, redox reactions, and the use of specific catalysts to achieve desired structural features. For instance, the synthesis of related benzene derivatives has been achieved through condensation of diamines with aldehydes or by modifying existing compounds to introduce specific functional groups such as methoxy or nitro groups (Kargar et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-methoxy-N1-methylbenzene-1,2-diamine is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. These studies reveal the geometric configuration, bonding patterns, and electronic structure, which are crucial for understanding the compound's reactivity and properties. For example, studies on related compounds have shown diverse crystalline structures and electronic configurations, indicating a range of potential reactivities and applications (Mohan et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 3-methoxy-N1-methylbenzene-1,2-diamine derivatives can include substitution reactions, complexation with metals, and participation in catalytic cycles. These reactions can alter the compound's physical and chemical properties, enabling its use in various applications, such as in the synthesis of novel organic materials or as ligands in transition metal complexes (Bermejo et al., 2017).

Physical Properties Analysis

The physical properties of 3-methoxy-N1-methylbenzene-1,2-diamine and its derivatives, such as solubility, melting point, and thermal stability, are influenced by the molecular structure and substitution patterns. These properties are critical for determining the compound's suitability for various applications, including its use in material science and organic synthesis. Experimental and computational studies provide insights into these properties and their relationship with molecular structure (Varfolomeev et al., 2010).

Wissenschaftliche Forschungsanwendungen

Luminescent Materials

Luminescent materials have widespread applications in sensing, imaging, and optoelectronics. Compounds with methoxy and amine groups, like "3-methoxy-N1-methylbenzene-1,2-diamine", could potentially be used as luminescent tags or components in luminescent micelles. These applications are significant in the development of sensors for toxic and hazardous materials, drug delivery systems, and bioimaging technologies (Paria et al., 2022).

Catalysis and Green Chemistry

Catalytic processes often utilize compounds with amine functionalities for the synthesis of valuable chemical products. A compound like "3-methoxy-N1-methylbenzene-1,2-diamine" could find applications in catalytic oxidation processes, particularly in the synthesis of aromatic aldehydes from lignin. This application is crucial for the valorization of lignin into valuable chemicals, representing a key area in green chemistry and sustainability (Tarabanko & Tarabanko, 2017).

Environmental Monitoring and Remediation

Compounds with specific chemical functionalities can serve as probes or reagents in environmental monitoring and remediation efforts. The structural features of "3-methoxy-N1-methylbenzene-1,2-diamine" might be leveraged in designing sensors or materials for the detection and removal of pollutants from the environment. This application is especially relevant in the context of detecting nitroaromatic explosives and other hazardous compounds in water and soil (Shashikana Paria et al., 2022).

Drug Discovery and Development

The methoxy and amine groups present in "3-methoxy-N1-methylbenzene-1,2-diamine" suggest potential bioactivity, making such compounds candidates for drug discovery and development processes. These functionalities are often found in molecules with pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research in this area focuses on exploring novel therapeutic agents and understanding their mechanisms of action (Nabavi et al., 2019).

Advanced Materials

The specific structure of "3-methoxy-N1-methylbenzene-1,2-diamine" could be utilized in the synthesis of advanced materials, such as polymers, coatings, and nanomaterials. These materials could have applications in electronics, photonics, and as components of smart materials capable of responding to environmental stimuli (Paria et al., 2022).

Safety And Hazards

The safety information for 3-methoxy-N1-methylbenzene-1,2-diamine includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

3-methoxy-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQHGTZJKCAWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N1-methylbenzene-1,2-diamine | |

CAS RN |

177477-60-0 | |

| Record name | 3-methoxy-N1-methylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)

![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)

![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)